N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.
Mechanism of Action
Target of Action
The compound, also known as N-(2-(benzo[d]thiazol-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the biosynthesis of arabinogalactan, leading to the weakening of the mycobacterial cell wall
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway by inhibiting the enzyme DprE1 . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to the death of the bacteria .
Pharmacokinetics
It is noted that admet calculations showed a favourable pharmacokinetic profile for benzothiazole derivatives . ADMET refers to the absorption, distribution, metabolism, excretion, and toxicity of a compound, which are critical factors in determining its bioavailability and overall drug-likeness.
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the function of DprE1, the compound disrupts the biosynthesis of arabinogalactan, leading to the weakening and eventual death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps. One common method includes the cyclization of 2-aminobenzothiazole with appropriate aldehydes or ketones, followed by further functionalization to introduce the benzodioxine moiety . The reaction conditions often involve the use of catalysts such as sodium metabisulfite and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where halogenated derivatives are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial properties.
Benzothiazole-2-carboxamide: Studied for its anticancer activity.
2-Phenylbenzothiazole: Used in the synthesis of various pharmaceuticals.
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide stands out due to its unique combination of the benzothiazole and benzodioxine moieties, which confer distinct biological activities and enhance its potential as a versatile compound in scientific research .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c25-21(14-9-10-18-19(13-14)27-12-11-26-18)23-16-6-2-1-5-15(16)22-24-17-7-3-4-8-20(17)28-22/h1-10,13H,11-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWMGDRVBUHFAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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